Tert-butyl 3,5-dioxohexanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3,5-dioxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-7(11)5-8(12)6-9(13)14-10(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMDBJOYPKSZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for Tert Butyl 3,5 Dioxohexanoate
Chemo-Synthetic Approaches
Chemo-synthetic routes to tert-butyl 3,5-dioxohexanoate leverage fundamental organic reactions, including condensations and acylations, to construct the target diketo-ester framework. These methods offer control over the molecular assembly, allowing for the specific placement of functional groups.
A notable pathway to dioxo-hexanoate esters involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a key building block. google.comorganic-chemistry.org This approach is characterized by a multi-step sequence that begins with the condensation of a beta-keto butyric acid derivative. google.com
A patented method outlines a two-step synthesis that utilizes a beta-keto butyric acid derivative and a Meldrum's acid derivative. google.com The initial key step is the condensation of these two components. For instance, a chlorinated butyric acid chloride derivative can be reacted with Meldrum's acid to form an intermediate condensation product. google.com This reaction is a crucial carbon-carbon bond-forming step that sets up the core structure of the final compound. The use of halogenated intermediates is a key feature of this protocol.
A specific example from patent literature involves reacting a chlorinated derivative of diketene (B1670635) with Meldrum's acid. google.com This process is advantageous as it requires only one equivalent of Meldrum's acid, base, and chlorine, and notably avoids the need for magnesium or lithium-derived bases that are sometimes required in other synthetic routes. google.com
Table 1: Reaction Conditions for Condensation Step
| Parameter | Value |
|---|---|
| Reactants | Chlorinated butyric acid derivative, Meldrum's acid |
| Base | Triethylamine (B128534) (Et₃N) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | -15 °C to 0 °C |
| Reaction Time | ~2-16 hours |
Data sourced from patent WO2012130919A1. google.com
Following the initial condensation, the resulting intermediate undergoes hydrolysis to yield the corresponding 3,5-dioxohexanoic acid derivative. google.com This step effectively removes the Meldrum's acid moiety, unmasking a carboxylic acid.
The final step in this sequence is the esterification of the 3,5-dioxohexanoic acid derivative with tert-butyl alcohol. organic-chemistry.org This is often achieved under acidic conditions to produce the target compound, this compound. google.com This esterification specifically introduces the tert-butyl ester group, which can serve as a robust protecting group in subsequent synthetic transformations.
An alternative and versatile strategy for synthesizing this compound and its derivatives involves the acylation of bisenolate intermediates. This method provides a high degree of control for introducing specific substituents onto the diketone backbone.
The synthesis begins with the preparation of a bisenolate from a suitable precursor. Tert-butyl 3-oxovalerate is a common starting material for this purpose. Treatment of the β-keto ester with a strong base generates the bisenolate, a highly reactive intermediate with two nucleophilic centers. The choice of base and reaction conditions is critical for the efficient formation of this intermediate.
Once the bisenolate is formed, it is reacted with a specific acylating agent to introduce the second keto group. Weinreb amides (N-methoxy-N-methylamides) are particularly effective acylating reagents in this context. researchgate.net The reaction of the bisenolate with a Weinreb acetamide, for example, leads to the formation of the desired β,δ-diketo ester structure.
The major advantage of using a Weinreb amide is that it prevents over-addition, a common side reaction when using more reactive acylating agents with organometallic reagents. wikipedia.org The stable tetrahedral intermediate formed during the reaction ensures that the reaction stops at the ketone stage, leading to higher yields of the desired product. wikipedia.org This method has been successfully used to prepare compounds like tert-butyl 4-methyl-3,5-dioxohexanoate.
Table 2: Comparison of Synthetic Approaches
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Meldrum's Acid Condensation | Meldrum's acid, Beta-keto butyric acid derivative, Halogenated intermediates | High yield, Fewer steps than some older methods | Use of potentially toxic reagents (e.g., cyanide salts in some variations), Temperature sensitive |
| Bisenolate Acylation | Tert-butyl 3-oxovalerate, Strong base, Weinreb amide | Allows for specific substituent introduction, Controlled acylation | Requires preparation of a specific bisenolate intermediate, Use of specialized reagents |
Base-Mediated Synthesis Enhancements
Base-mediated reactions are fundamental to the synthesis of β-dicarbonyl compounds like this compound. The choice and application of the base can significantly influence the outcome of the reaction, particularly in terms of regioselectivity and yield.
Role of Lithium Di-isopropylamide (LDA) in Regioselective Transformations
Lithium di-isopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base that is widely used in organic synthesis to deprotonate carbon acids. nih.govnih.gov In the context of synthesizing substituted β-keto esters, LDA plays a crucial role in the regioselective formation of enolates. The bulky nature of LDA favors the abstraction of a proton from the less sterically hindered α-carbon, leading to the kinetic enolate. This regioselectivity is critical in multi-step syntheses where specific enolate formation is required to achieve the desired product. For instance, in the synthesis of related compounds, LDA has been employed to generate specific enolates for subsequent alkylation or acylation reactions. researchgate.net The use of LDA at low temperatures, typically -78°C, is often essential to prevent equilibration to the more thermodynamically stable enolate, thereby ensuring high regioselectivity. nih.gov
Influence of Malonate Derivatives on Reaction Yield and Selectivity
Malonate derivatives are key starting materials in the synthesis of polyketide structures, including 3,5-dioxoesters. The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, often utilizes malonate esters as nucleophiles. For example, the synthesis of a chiral lactone, a related structural motif, was achieved through the Claisen condensation of tert-butyl acetate (B1210297) and ethyl (S)-3-hydroxy-butanoate. researchgate.net In another instance, the reaction of the magnesium enolate of di-tert-butyl malonate with an acid chloride was a key step in the synthesis of an indole-2-malonate, a precursor to a complex natural product. mdpi.com The use of malonate derivatives can significantly influence the yield and selectivity of the reaction. The choice of the ester group on the malonate can affect its reactivity and the stability of the resulting enolate. Furthermore, the use of specific metal enolates of malonates, such as magnesium enolates, can enhance chelation control, leading to improved stereoselectivity in certain reactions.
Comparative Analysis of Synthetic Routes: Advantages and Limitations
Several synthetic routes to this compound and its derivatives have been developed, each with its own set of advantages and limitations. A comparative analysis of these methods is crucial for selecting the most appropriate route for a specific application.
| Synthetic Route | Key Reagents & Conditions | Advantages | Limitations |
| From Meldrum's Acid Derivatives | Meldrum's acid derivative, chloroacetyl chloride, tert-butanol | High reactivity of Meldrum's acid. | Multi-step process may lead to lower overall yields. |
| Acylation of Bisenolate Intermediates | tert-Butyl acetoacetate, strong base (e.g., LDA), acylating agent | Good control over the introduction of substituents. researchgate.net | Requires stoichiometric use of strong bases and low temperatures. |
| Enzymatic Reduction | tert-Butyl 6-chloro-3,5-dioxohexanoate, alcohol dehydrogenase | High regio- and enantioselectivity. researchgate.netgoogle.com | Limited to specific substrates and may require cofactor regeneration systems. |
| Claisen Condensation | tert-Butyl acetate, suitable ketone or ester | A fundamental and well-established method. | Can be prone to side reactions like self-condensation if not properly controlled. |
Optimized Reaction Conditions and Process Parameters
The optimization of reaction conditions is paramount in achieving high yields and purity of this compound. Key parameters that are often fine-tuned include reaction temperature, solvent, and the choice of base in multi-step syntheses.
Strategic Selection of Reaction Temperatures and Solvents for Enhanced Selectivity
The temperature and solvent of a reaction can have a profound impact on its selectivity and rate. For the synthesis of related halogenated dioxohexanoates, optimal reaction temperatures have been found to be in the range of -25 °C to 25 °C to balance reactivity and selectivity. researchgate.net In some base-mediated reactions involving LDA, temperatures as low as -78 °C are employed to ensure the formation of the kinetic enolate and prevent side reactions. nih.gov
The choice of solvent is also critical. Dichloromethane is a commonly used solvent due to its ability to dissolve a wide range of organic and inorganic reagents and its relative inertness. researchgate.net In other cases, ethereal solvents like tetrahydrofuran (B95107) (THF) are preferred, especially when using organometallic reagents like LDA, as they can solvate the metal cation and influence the reactivity of the base. mdpi-res.com
Optimization of Base Selection in Multi-Step Syntheses
In multi-step syntheses leading to complex molecules like this compound derivatives, the selection of the appropriate base at each step is crucial. While strong, non-nucleophilic bases like LDA are ideal for regioselective enolate formation, weaker bases like triethylamine (Et3N) are often used to neutralize acidic byproducts or to promote esterification reactions. researchgate.net The choice of base can also influence the stereochemical outcome of a reaction. For instance, the use of magnesium-containing bases can lead to different stereoselectivities compared to lithium-based ones due to the chelating ability of the magnesium ion. researchgate.net In some patented procedures for related compounds, a combination of bases is used to achieve the desired transformation efficiently. mdpi-res.com The following table summarizes the application of different bases in the synthesis of related compounds.
| Base | Application | Typical Reaction Conditions |
| Lithium Di-isopropylamide (LDA) | Regioselective enolate formation | -78°C to 0°C in an ethereal solvent like THF |
| Triethylamine (Et3N) | Neutralizing agent, promotion of esterification | Room temperature in a solvent like dichloromethane |
| Magnesium-containing bases | Chelation-controlled reactions for enhanced stereoselectivity | Varies depending on the specific reaction |
Table of Mentioned Compounds
| Compound Name |
| This compound |
| Lithium Di-isopropylamide (LDA) |
| Dimethyl sodiomalonate |
| Tert-butyl 4-methyl-3,5-dioxohexanoate |
| Tert-butyl 3-oxovalerate |
| Indole di-tert-butyl malonate |
| Di-tert-butyl malonate |
| Tert-butyl acetate |
| Ethyl (S)-3-hydroxy-butanoate |
| Meldrum's acid |
| Chloroacetyl chloride |
| Tert-butanol |
| Tert-butyl acetoacetate |
| Tert-butyl 6-chloro-3,5-dioxohexanoate |
| Triethylamine |
| Tetrahydrofuran (THF) |
| Dichloromethane |
| 2-Nitrophenylacetyl chloride |
| Indole-2-malonate |
| (S)-4 |
| Alcohol dehydrogenase |
The synthesis of this compound is a focal point of research due to its utility as a building block in the preparation of more complex molecules, including pharmaceuticals. The development of advanced synthetic methods has been driven by the need for efficient and selective processes.
Generation of Bisenolates from Tert-butyl 3-Oxovalerate Precursors
Base-Mediated Synthesis Enhancements
The strategic use of bases is a cornerstone in the synthesis of β-dicarbonyl compounds. The choice of base dictates the course of the reaction, influencing both the yield and the isomeric purity of the product.
Lithium di-isopropylamide (LDA) is a potent, sterically hindered base that excels in creating specific enolates from carbonyl compounds. nih.govnih.gov Its bulky nature directs the deprotonation to the less sterically encumbered α-carbon, a process that leads to the formation of the kinetic enolate. researchgate.netannualreviews.org This regioselectivity is a critical advantage in syntheses where a particular constitutional isomer is desired. For instance, in the synthesis of a related compound, tert-butyl 4-methyl-3,5-dioxohexanoate, the acylation of the bisenolate of tert-butyl 3-oxovalerate is a key step where a strong base like LDA would be instrumental in forming the required enolate. researchgate.net The reactions are typically conducted at low temperatures, such as -78°C, to prevent the kinetic enolate from rearranging to the more thermodynamically stable isomer, thus ensuring high regiochemical control. researchgate.netmdpi.com One patented process avoids the use of LDA due to safety concerns at an industrial scale, highlighting a consideration for large-scale synthesis. mdpi-res.com
Malonate derivatives are fundamental precursors in the synthesis of 1,3-dicarbonyl compounds. The Claisen condensation, a classic carbon-carbon bond-forming reaction, frequently employs malonate esters. researchgate.net For example, the synthesis of a structurally analogous chiral lactone involves the Claisen condensation between tert-butyl acetate and ethyl (S)-3-hydroxy-butanoate. researchgate.net The use of di-tert-butyl malonate has also been reported in the synthesis of indole-2-malonate, where its magnesium enolate reacts with an acid chloride, showcasing the utility of malonate derivatives in constructing complex molecular frameworks. mdpi.com The nature of the ester group and the counterion of the malonate enolate can significantly impact the reaction's outcome. For instance, research has shown that using dimethyl sodiomalonate in conjunction with LDA can lead to improved yields in the synthesis of complex derivatives.
Comparative Analysis of Synthetic Routes: Advantages and Limitations
A variety of synthetic strategies have been devised to produce this compound and its analogs. Each route presents a unique set of benefits and drawbacks.
Interactive Table: Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Reagents & Conditions | Advantages | Limitations |
| From Meldrum's Acid Derivatives | Meldrum's acid derivative, chloroacetyl chloride, tert-butanol. | High reactivity of Meldrum's acid facilitates the initial condensation. | Can be a multi-step process, potentially impacting the overall yield. |
| Acylation of Bisenolate Intermediates | tert-Butyl acetoacetate, a strong base like LDA, and an acylating agent. researchgate.net | Offers excellent control for introducing various substituents at specific positions. researchgate.net | Often requires cryogenic temperatures and the use of stoichiometric amounts of strong bases. |
| Enzymatic Reduction | A precursor like tert-butyl 6-chloro-3,5-dioxohexanoate and an alcohol dehydrogenase. researchgate.netgoogle.com | Delivers high levels of regio- and enantioselectivity, which is crucial for chiral drug synthesis. researchgate.netgoogle.com | The methodology is substrate-specific and may necessitate a system for cofactor regeneration. |
| Claisen Condensation | tert-Butyl acetate and a suitable ketone or ester. researchgate.net | A well-established and fundamental method for forming β-keto esters. | Susceptible to side reactions such as self-condensation if the reaction conditions are not carefully controlled. |
Optimized Reaction Conditions and Process Parameters
Fine-tuning reaction conditions is essential for maximizing the yield and purity of this compound. This involves the careful selection of temperature, solvent, and bases throughout the synthetic sequence.
Temperature and solvent are critical parameters that can steer a reaction towards the desired product. For the synthesis of related chloro-substituted dioxohexanoates, reaction temperatures are often maintained between -25 °C and 25 °C to achieve a balance between reaction rate and selectivity. researchgate.net In syntheses employing LDA, much lower temperatures, around -78°C, are common to favor the formation of the kinetic enolate. nih.gov
The choice of solvent is equally important. Dichloromethane is frequently used for its ability to dissolve a variety of reactants and its general inertness. researchgate.net In contrast, ethereal solvents such as tetrahydrofuran (THF) are the solvents of choice for reactions involving LDA, as they effectively solvate the lithium cation, which in turn modulates the base's reactivity. nih.govmdpi-res.com
In the multi-step synthesis of derivatives of this compound, the judicious selection of a base for each step is vital. While a powerful, non-nucleophilic base like LDA is preferred for creating specific enolates, milder bases such as triethylamine (Et3N) are typically used to neutralize acidic byproducts or to facilitate esterification steps. researchgate.net The choice of the metal in the base can also influence stereoselectivity; magnesium-based reagents, for example, can offer different stereochemical outcomes compared to their lithium counterparts due to magnesium's ability to form chelate complexes. researchgate.net The following table provides a summary of the roles of different bases in the synthesis of related compounds.
Interactive Table: Optimization of Base Selection
| Base | Application | Typical Reaction Conditions |
| Lithium Di-isopropylamide (LDA) | Formation of kinetic enolates for regioselective reactions. nih.gov | -78°C to 0°C in an ethereal solvent such as THF. nih.gov |
| Triethylamine (Et3N) | Acts as an acid scavenger and promotes esterification reactions. researchgate.net | Typically at room temperature in solvents like dichloromethane. researchgate.net |
| Magnesium-containing bases | Employed in chelation-controlled reactions to enhance stereoselectivity. researchgate.net | Reaction conditions are highly dependent on the specific transformation. |
Process Intensification and Scalability Considerations in Industrial Production
A primary driver for intensifying the synthesis of β-keto esters is the move towards continuous manufacturing. thieme-connect.com Continuous flow chemistry, in particular, offers substantial advantages over conventional batch processing. By conducting reactions in tubular or microreactors, significantly enhanced control over reaction parameters such as temperature, pressure, and residence time is achieved. doaj.org This precise control is crucial for managing the often exothermic nature of the condensation reactions used to form the diketone structure, thereby minimizing the formation of impurities and improving yield and safety. osf.io Furthermore, the scalability of continuous flow systems is often more straightforward than for batch reactors, as production capacity can be increased by extending operational time or by numbering-up—running multiple units in parallel—rather than by increasing vessel size, which can introduce new heat and mass transfer challenges. rsc.org
Biocatalysis represents another key area for process intensification in the synthesis of chiral intermediates derived from this compound. Enzymatic reductions, for instance, are employed to produce specific stereoisomers required for active pharmaceutical ingredients. researchgate.netresearchgate.net A significant challenge in scaling up these biocatalytic processes is the often high catalyst loading required, which can complicate product isolation and render the process economically unfeasible. pnas.org Research has focused on developing highly active and stable enzymes and optimizing reaction conditions to maximize productivity. One notable success involved improving the volumetric productivity of a DERA (2-deoxy-D-ribose-5-phosphate aldolase) catalyzed process for a statin side-chain intermediate from 0.08 g/L/h to an impressive 30.6 g/L/h. pnas.org This was achieved through strategic process design, demonstrating the profound impact of PI on biocatalytic manufacturing.
The table below illustrates the contrast between conventional batch processing and an intensified continuous flow approach for the synthesis of complex esters.
| Parameter | Conventional Batch Reactor | Intensified Continuous Flow Reactor |
| Heat Transfer | Limited by surface-area-to-volume ratio; risk of thermal runaways. | High surface-area-to-volume ratio; excellent temperature control. doaj.org |
| Mass Transfer | Often limited by mixing efficiency; can lead to non-uniform concentration. | Superior mixing and diffusion over short distances. |
| Reaction Time | Typically several hours. | Can be reduced to minutes or even seconds. osf.io |
| Scalability | Complex "scale-up" involving geometric and engineering challenges. | Simpler "numbering-up" or extending run time. rsc.org |
| Safety | Higher inventory of hazardous materials. osf.io | Lower in-process volume, enhancing inherent safety. |
| Product Purity | Higher potential for side-product formation due to poor control. | Cleaner reaction profiles and higher selectivity. thieme-connect.com |
Further illustrating the power of process intensification, the following table presents data from the development of an aldolase-catalyzed process for synthesizing a key statin intermediate from an acetaldehyde (B116499) and chloroacetaldehyde (B151913) feed.
| Process Metric | Published Process | Intensified Process |
| Catalyst Load | 20% (wt/wt) | 0.2% (wt/wt) |
| Volumetric Productivity | 0.08 g/liter/h | 30.6 g/liter/h |
| Scale | Laboratory | 100-g scale |
| Product Diastereomeric Excess | Not specified | 96.6% (crude), 99.8% (after crystallization) |
| Data sourced from a study on the development of a scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. pnas.org |
Advanced reactor technologies, such as the spinning disc reactor (SDR), also exemplify process intensification. An SDR creates a highly sheared, thin liquid film, enabling extremely rapid heat and mass transfer. osf.io While specific applications to this compound are not widely published, likely due to proprietary industrial processes, the technology has been shown to reduce reaction times from hours to seconds for other complex organic syntheses, such as the Darzen's reaction, with a significant reduction in impurities. osf.io
Ultimately, the industrial production of this compound and its derivatives is increasingly reliant on these advanced methodologies. The integration of continuous flow systems, high-efficiency biocatalysis, and novel reactor technologies allows for more scalable, economical, and sustainable manufacturing processes, meeting the stringent purity and cost demands of the pharmaceutical industry. mdpi.comgoogleapis.com
Iii. Mechanistic and Synthetic Studies of Reactions Involving Tert Butyl 3,5 Dioxohexanoate
Oxidative and Nucleophilic Transformations
The reactivity of tert-butyl 3,5-dioxohexanoate is dictated by its three electrophilic carbonyl centers. While the ketone groups are primary sites for reduction, both the ketones and the ester are subject to oxidative and nucleophilic attack under specific conditions.
While the primary focus of research on this compound has been its reduction, its oxidation provides pathways to various carboxylic acid derivatives. The oxidation of β-diketones can proceed via cleavage of the carbon-carbon bond between the carbonyl groups. Strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can facilitate the oxidation of related β-diketo esters to form corresponding carboxylic acids. In the case of this compound, such oxidative cleavage would be expected to yield derivatives of malonic acid and acetic acid.
Furthermore, the ketone functionalities can be transformed into other oxidized species. For instance, halogenation at the α-carbon (C4) can occur, which is a form of oxidative addition. This functionalization creates a precursor for further synthetic manipulations. The related compound, tert-butyl 6-oxohexanoate, can undergo chlorination at the α-position using sulfuryl chloride (SO₂Cl₂), demonstrating the feasibility of such oxidative transformations within similar structural frameworks.
The tert-butyl ester group of the molecule is susceptible to nucleophilic substitution, primarily through hydrolysis or transesterification, to yield the corresponding carboxylic acid or a different ester.
Acid-Catalyzed Hydrolysis: The tert-butyl ester can be cleaved under acidic conditions to liberate the free 3,5-dioxohexanoic acid. This reaction typically proceeds via an SN1-type mechanism due to the stability of the tertiary carbocation intermediate. The process involves protonation of the ester's carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is subsequently quenched by a nucleophile (e.g., water). This method is generally effective for cleaving tert-butyl protecting groups. rsc.org
Transesterification: It is also possible to convert this compound into other esters, such as methyl or ethyl esters, through transesterification. This reaction involves treating the ester with an alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol. psu.edu However, the steric bulk of the tert-butyl group can hinder nucleophilic attack at the ester carbonyl, potentially slowing the reaction rate compared to less hindered methyl or ethyl esters.
Oxidation Pathways Leading to Carboxylic Acid Derivatives
Reduction Reactions and Stereochemical Control
The reduction of the diketone functionalities in this compound is a synthetically powerful transformation, as it can generate multiple new stereocenters. Significant research has been dedicated to controlling the regio- and stereoselectivity of these reductions using both chemical and biocatalytic methods.
Chemical reducing agents offer a direct route to the corresponding hydroxy-ketoesters and diols. The choice of reagent and reaction conditions is critical for achieving the desired level of selectivity.
Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for the reduction of the keto groups in this compound and its derivatives. rsc.org The reduction of the parent diketone with NaBH₄ typically results in a mixture of diastereomeric 3,5-dihydroxyhexanoates, as the reagent is not inherently stereoselective for this substrate. rsc.org
However, high diastereoselectivity can be achieved by using specialized reagents or additives that facilitate chelation control. For the related substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a syn-selective reduction of the remaining C3-keto group has been accomplished with high diastereomeric excess (de) by employing a combination of methoxydiethyl borane (B79455) and sodium borohydride at low temperatures (-78 °C). google.com This approach relies on the formation of a boron chelate that directs the hydride attack from a specific face of the carbonyl. A similar strategy using sodium borohydride in an achiral micellar system has also been reported to enhance stereoselectivity in the reduction of a δ-hydroxy β-ketoester, avoiding the need for pyrophoric metal chelation agents. lookchem.com
Table 1: Chemical Reduction of this compound and Derivatives
| Substrate | Reducing Agent(s) | Key Conditions | Product(s) | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | 2-Propanol | Mixture of tert-butyl 3,5-dihydroxyhexanoate diastereomers | 97% yield (drerythro:threo = 64:36) | rsc.org |
| Tert-butyl 4-methyl-3,5-dioxohexanoate | Sodium Borohydride (NaBH₄) | Ethanol, 0 °C | (3RS,4S,5R)-tert-butyl 3,5-dihydroxy-4-methylhexanoate | - | rsc.org |
| Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Methoxydiethyl borane / Sodium Borohydride | THF, -78 °C | (3R,5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate | 93% de | google.com |
Biocatalysis has emerged as a superior method for the regio- and enantioselective reduction of this compound and its derivatives, providing access to valuable chiral building blocks with high optical purity. researchgate.net Alcohol dehydrogenases (ADHs) and other ketoreductases are particularly effective for this transformation. uoc.gr
These enzymatic reductions often exhibit excellent regioselectivity, preferentially reducing one of the two ketone groups. For instance, many ADHs selectively reduce the C5-ketone over the C3-ketone. Furthermore, they display high enantioselectivity, producing either the (5R)- or (5S)-hydroxy product depending on the enzyme's stereopreference (Prelog or anti-Prelog).
Research has shown that ADHs from Lactobacillus species are highly effective. Alcohol dehydrogenase from Lactobacillus brevis (LbADH) catalyzes the anti-Prelog reduction of this compound to afford tert-butyl (R)-5-hydroxy-3-oxohexanoate with an enantiomeric excess (ee) of 99.4%. lookchem.comresearchgate.net Conversely, ADHs from Lactobacillus kefir (LkADH) can be used to produce the (S)-enantiomer, particularly for substituted analogs like tert-butyl 6-chloro-3,5-dioxohexanoate. researchgate.netnih.gov Mutant strains of these enzymes have been developed to enhance catalytic activity and stability, making the process more suitable for industrial applications. researchgate.netnih.gov
Table 2: Biocatalytic Reduction of this compound and Related Diketones
| Substrate | Biocatalyst (Enzyme) | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| This compound | Alcohol Dehydrogenase from Lactobacillus brevis (recLBADH) | Tert-butyl (R)-5-hydroxy-3-oxohexanoate | 77% | 99.4% | lookchem.comresearchgate.net |
| Tert-butyl 6-chloro-3,5-dioxohexanoate | Alcohol Dehydrogenase from Lactobacillus brevis (recLBADH) | Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | 72% | Enantiopure | lookchem.com |
| Tert-butyl 6-chloro-3,5-dioxohexanoate | Mutant Alcohol Dehydrogenase from Lactobacillus kefir (LkTADH) | Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | 94% | 99.5% | researchgate.netnih.gov |
| Tert-butyl 6-chloro-3,5-dioxohexanoate | Lactobacillus kefir (whole cells) | (3R,5S)-tert-butyl 6-chloro-3,5-dihydroxyhexanoate | 47.5% | >99% (at C3 and C5) | nih.gov |
| Tert-butyl 4-methyl-3,5-dioxohexanoate | Alcohol Dehydrogenase from Lactobacillus brevis (recLBADH) | (4S,5R)-tert-butyl 5-hydroxy-4-methyl-3-oxohexanoate | 66% | >99% | rsc.org |
Biocatalytic Reduction Strategies for Chiral Intermediates
Enantioselective and Regioselective Reduction with Alcohol Dehydrogenases (ADHs)
The reduction of 3,5-dioxocarboxylates, such as this compound, presents a significant challenge in synthetic chemistry due to the presence of two prochiral ketone functionalities, leading to potential issues with regioselectivity and stereoselectivity. Alcohol dehydrogenases (ADHs) have emerged as powerful biocatalysts capable of addressing these challenges with high precision.
Lactobacillus brevis alcohol dehydrogenase (LbADH) is a robust NADP⁺-dependent enzyme known for its wide substrate scope and excellent (R)-stereospecificity (anti-Prelog). nih.govepdf.pub Researchers have successfully employed recombinant E. coli expressing LbADH for the asymmetric reduction of this compound. nih.govresearchgate.net
This biocatalytic reduction demonstrates high regio- and enantioselectivity, preferentially reducing the C5-keto group to yield tert-butyl (R)-5-hydroxy-3-oxohexanoate. nih.govresearchgate.net In a preparative-scale reaction, the product was obtained with an enantiomeric excess (e.e.) of 99.4%. epdf.publookchem.comfz-juelich.de A similar study reported a 77% yield and an e.e. greater than 99% for the same transformation. nih.govresearchgate.net The enzyme utilizes a coupled-substrate approach with 2-propanol for the regeneration of the NADPH cofactor. nih.govresearchgate.net
The utility of LbADH extends to more complex derivatives. For instance, the reduction of tert-butyl 6-chloro-3,5-dioxohexanoate, a key precursor for statin side chains, is catalyzed by LbADH to produce tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with high enantiopurity. fkit.hrannualreviews.org The regio- and enantioselective reduction of this compound catalyzed by LbADH was a key step in the total synthesis of (R)- and (S)-semi-vioxanthin. researchgate.net
Table 1: LbADH-Catalyzed Reduction of this compound and Derivatives
| Substrate | Enzyme | Product | Yield | Enantiomeric Excess (e.e.) |
| This compound | LbADH | tert-Butyl (R)-5-hydroxy-3-oxohexanoate | 77% nih.gov | >99% nih.gov |
| This compound | LbADH | tert-Butyl (R)-5-hydroxy-3-oxohexanoate | 61-77% fz-juelich.de | 99.4% epdf.publookchem.comfz-juelich.de |
| tert-Butyl 3,5-dioxoheptanoate | LbADH | tert-Butyl (R)-5-hydroxy-3-oxoheptanoate | - | 98.1% epdf.publookchem.comfz-juelich.de |
| tert-Butyl 6-chloro-3,5-dioxohexanoate | LbADH | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | 72% annualreviews.org | >99.5% annualreviews.org |
Wild-type alcohol dehydrogenase from Lactobacillus kefir (LkADH) also demonstrates catalytic activity towards the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate, a structurally similar compound to this compound. researchgate.netnih.gov However, its native efficiency is considerably lower than that of LbADH. researchgate.netresearchgate.net
To enhance its catalytic performance, protein engineering strategies have been applied. A tetrad mutant of LkADH, designated LkTADH (with mutations A94T/F147L/L199H/A202L), was developed and showed significantly improved specific activity for the reduction of tert-butyl 6-chloro-3,5-dioxohexanoate. researchgate.netnih.govresearchgate.net This engineered enzyme exhibited a 42-fold improvement over the wild-type LkADH and a 3.7-fold improvement over LbADH. researchgate.netnih.govresearchgate.net
Homology modeling and docking analyses were used to understand the molecular basis for this enhanced activity. researchgate.netnih.gov The engineered LkTADH has been effectively used for the asymmetric reduction of various substrates, including tert-butyl-6-chloro-3,5-dioxohexanoate. researchgate.net A fed-batch strategy was developed to overcome issues of substrate instability and inhibition, allowing for a high-titer production of the desired chiral alcohol. researchgate.netnih.gov Under optimized conditions, a final substrate concentration of 100 g/L was converted to (S)-6-chloro-5-hydroxy-3-oxohexanoate in 94% yield and 99.5% e.e. researchgate.netnih.gov
Table 2: Comparison of Specific Activity of ADHs toward tert-Butyl 6-chloro-3,5-dioxohexanoate
| Enzyme | Specific Activity (U/mg) | Fold Improvement (vs. LkADH) | Fold Improvement (vs. LbADH) |
| Wild-type LkADH | 0.03 researchgate.netresearchgate.net | 1 | - |
| LbADH | 0.34 researchgate.netresearchgate.net | 11.3 | 1 |
| LkTADH (mutant) | 1.27 researchgate.netresearchgate.net | 42 | 3.7 |
Saccharomyces cerevisiae, commonly known as baker's yeast, is a widely investigated microorganism for biocatalytic reductions. researchgate.net It contains a variety of dehydrogenases that can catalyze the reduction of carbonyl compounds. vdoc.pub Studies have shown that baker's yeast can reduce tert-butyl 6-chloro-3,5-dioxohexanoate. fz-juelich.de A detailed investigation into the reaction parameters for this whole-cell transformation led to the use of a biphasic system, which successfully increased the enantiomeric excess of the product from 48% to 94%. fz-juelich.de This demonstrates that while yeast-mediated reductions are feasible, they may require significant process optimization to achieve high stereoselectivity. fz-juelich.de
The regioselective reduction of diketones is crucial for synthesizing complex molecules. In the case of this compound and its derivatives, ADHs like LbADH show a strong preference for reducing the C5-ketone over the C3-ketone. epdf.pubfkit.hr This site-selectivity is attributed to steric factors, where the enzyme's active site more readily accommodates the less hindered C5-carbonyl group. fkit.hr
The reduction of tert-butyl 6-chloro-3,5-dioxohexanoate by two different enantiocomplementary biocatalysts can lead to a highly regio- and enantioselective single-site reduction, providing access to different stereoisomers of the corresponding dihydroxy ester. epdf.publookchem.com For example, combining enzymatic reduction with subsequent chemo-selective borohydride reductions allows for the synthesis of all four possible stereoisomers of tert-butyl 6-chloro-3,5-dihydroxyhexanoate. fz-juelich.de
Application of Saccharomyces cerevisiae and Related Yeast Enzymes in Carbonyl Reductions
Dynamic Kinetic Resolution (DKR) in Biocatalytic Processes
Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic substrate with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single product stereoisomer.
In the context of substrates related to this compound, DKR has been successfully applied. The LbADH-catalyzed reduction of tert-butyl rac-4-methyl-3,5-dioxohexanoate proceeds via DKR. fz-juelich.devdoc.pub This process results in the formation of the corresponding syn-(4S,5R)-δ-hydroxy-β-keto ester with high diastereomeric and enantiomeric purity (dr = 35:1, 99.2% e.e.) and a 66% isolated yield. fz-juelich.devdoc.pub This demonstrates the ability of the biocatalyst to control two stereocenters in a single transformation from a racemic starting material.
Asymmetric Enzymatic Cascade Reductions of 1,3-Diketones
Enzymatic cascade reactions, where multiple reaction steps are carried out in a single pot, offer an efficient approach to complex molecules. Starting from a diketo ester like this compound, a cascade of reduction steps can potentially yield various stereoisomers of the corresponding dihydroxy ester. researchgate.net
For instance, the synthesis of all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxyhexanoate has been achieved through a chemoenzymatic sequence. lookchem.com The key initial step is the highly regio- and enantioselective single-site reduction of the diketone precursor by an ADH. lookchem.com Subsequent reduction of the remaining keto group, either enzymatically with a different, complementary reductase or through chemical means, allows for the generation of the full set of diol stereoisomers. fz-juelich.de Whole cells of Lactobacillus kefir have been used to directly produce the syn-(3R,5S)-isomer of tert-butyl 6-chloro-3,5-dihydroxyhexanoate from the corresponding diketone in a single step with high stereoisomeric purity. fz-juelich.de
Catalytic Hydrogenation Utilizing Chiral Transition Metal Complexes, e.g., Ru-BINAP Complexes
The asymmetric hydrogenation of β-keto esters, including this compound and its derivatives, using Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes is a cornerstone of modern stereoselective synthesis. These catalytic systems are highly effective in producing chiral β-hydroxy esters with high enantiomeric excess. The general mechanism involves the formation of a Ru-hydride species which then interacts with the β-keto ester. pnas.org
The active catalyst, often a RuHCl-BINAP complex, is formed from a precatalyst and hydrogen gas. pnas.org This species coordinates with the substrate, typically in a chelate fashion through the two carbonyl oxygen atoms. The stereochemical outcome of the hydrogenation is determined by the specific diastereomeric transition state formed between the chiral Ru-BINAP complex and the prochiral ketone. The rigid, C2-symmetric structure of the BINAP ligand creates a well-defined chiral environment around the metal center, effectively differentiating between the two enantiofaces of the carbonyl group during the hydride transfer step. harvard.edu
For instance, the hydrogenation of tert-butyl 6-cyano-3,5-diketohexanoate, a derivative of this compound, with a Ruthenium-(S)-BINAP complex selectively reduces the 3-keto group. This reaction, conducted at elevated temperature and pressure, yields the corresponding (3S,5R) alcohol with high enantiomeric excess. Similarly, the catalytic hydrogenation of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate using a Ru[(R)-TolBINAP]Cl₂ catalyst produces (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. google.com
The reaction mechanism is believed to proceed through a nonclassical metal-ligand bifunctional pathway. In this model, a hydride on the ruthenium and a proton from an associated amine ligand are transferred to the carbonyl group via a six-membered pericyclic transition state, without direct coordination of the carbonyl oxygen to the metal in the rate-determining step. acs.orgnih.gov The presence of a base is often crucial, as it can facilitate the formation of the active RuH₂ species from the precatalyst. acs.orgrsc.org
Table 1: Catalytic Hydrogenation of this compound Derivatives
| Substrate | Catalyst | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Yield | Reference |
|---|---|---|---|---|---|---|
| tert-Butyl 6-cyano-3,5-diketohexanoate | Ru-(S)-BINAP | (3S,5R)-6-cyano-3,5-dihydroxyhexanoic acid tert-butyl ester | 95% | - | 70-75% | |
| tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | Ru[(R)-TolBINAP]Cl₂ | (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | - | - | - | google.com |
| Racemic methyl α-(benzamidomethyl)-acetoacetate | (R)-BINAP-Ru | 2S,3R hydroxy ester | 99.5% | 94:6 (syn/anti) | - | pnas.org |
Reaction Mechanisms and Stereochemical Models
Acylation reactions of β-dicarbonyl compounds often proceed through enolate intermediates. The use of silyl (B83357) enol ethers provides a stable and isolable form of the enolate, allowing for controlled acylation. The reaction of a silyl enol ether with an acylating agent, such as an acyl halide or anhydride, typically requires a Lewis acid or fluoride (B91410) source to activate the silyl enol ether and facilitate the transfer of the silyl group.
In the context of β-dicarbonyl compounds like this compound, the regioselectivity of silylation and subsequent acylation is a key consideration. The formation of the silyl enol ether can be directed to either the C3 or C5 carbonyl group, depending on the reaction conditions and the base used for deprotonation. The subsequent acylation then occurs at the carbon atom of the original enolate. The mechanism involves the attack of the silyl enol ether double bond onto the electrophilic acylating agent, followed by the transfer of the silyl group to the oxygen of the newly introduced carbonyl group, or its elimination, to afford the acylated β-dicarbonyl product.
While direct studies on silyl-transfer in the acylation of this compound are not extensively detailed in the provided results, the general principles of silyl enol ether chemistry apply. The acylation of ketone silyl enol ethers with reagents like acetyl tetrafluoroborate (B81430) is a known method for synthesizing 1,3-diketones. acs.org The process can be viewed as the transfer of the acyl group to the enolate, with the silyl group acting as a protecting/activating group that is ultimately removed.
Chelation plays a critical role in controlling the stereochemistry of metal-catalyzed transformations of β-dicarbonyl compounds. In the case of this compound, the two carbonyl groups can act as a bidentate ligand, coordinating to a metal center to form a six-membered ring. This chelation restricts the conformational freedom of the substrate and creates a specific steric environment that can direct the approach of a reagent.
In the Ru-BINAP catalyzed hydrogenation of β-keto esters, the substrate is believed to form a chelate complex with the ruthenium catalyst. pnas.org This coordination is crucial for the high levels of enantioselectivity observed. The chiral BINAP ligand dictates the geometry of this chelate, leading to a favored diastereomeric transition state for hydride transfer. harvard.edu The stability and geometry of this chelated intermediate are key factors in determining the stereochemical outcome.
Similarly, in other metal-catalyzed reactions, such as those involving zinc, chelation is a guiding principle. For instance, in the conjugate addition-acylation of enones to form β-dicarbonyl compounds, the intermediate zinc enolate's reactivity and stereoselectivity are influenced by its coordination state. nih.gov While specific chelation models for this compound with various metals are not explicitly detailed, the bidentate nature of the 1,3-dicarbonyl moiety makes it a prime candidate for chelation control in a wide array of metal-catalyzed processes.
Enzymes, particularly dehydrogenases and reductases, are powerful catalysts for the stereoselective reduction of dicarbonyl compounds like this compound. The high enantioselectivity and regiospecificity of these biocatalysts stem from the precise three-dimensional arrangement of amino acid residues within the enzyme's active site.
For example, alcohol dehydrogenase from Lactobacillus brevis (LBADH) has been shown to catalyze the regio- and enantioselective reduction of this compound derivatives. researchgate.net This enzyme can selectively reduce one of the two keto groups with a high degree of stereocontrol. Studies with tert-butyl 6-chloro-3,5-dioxohexanoate have demonstrated that LBADH reduces the 5-keto group to the corresponding (S)-alcohol with excellent enantiomeric excess. researchgate.net
The active site of these enzymes contains a binding pocket that accommodates the substrate in a specific orientation relative to the nicotinamide (B372718) cofactor (NADH or NADPH). This precise positioning ensures that the hydride is delivered to only one face of a specific carbonyl group. Computational modeling and mutagenesis studies can provide insights into the key interactions within the active site that govern substrate binding and stereoselectivity. For instance, hydrophobic channels and specific amino acid residues can be identified that play a crucial role in orienting the substrate for a particular stereochemical outcome. nih.gov The ability to use different enzymes, such as those from Saccharomyces cerevisiae or Rhodococcus sp., can provide access to different stereoisomers of the reduced product, highlighting the complementary nature of biocatalysis. nih.gov
Table 2: Enzymatic Reduction of this compound and Derivatives
| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Yield | Reference |
|---|---|---|---|---|---|---|
| tert-Butyl 4-methyl-3,5-dioxohexanoate | recLBADH | syn-(4S,5R)-tert-butyl 5-hydroxy-4-methyl-3-oxohexanoate | 99.2% | 97:3 (syn:anti) | 66% | researchgate.net |
| tert-Butyl 6-chloro-3,5-dioxohexanoate | recLBADH | (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | >99.5% | - | 72% | researchgate.net |
| tert-Butyl 6-bromo-3,5-dioxohexanoate | LBADH | (5S)-5-hydroxy-3-oxo product | 91% | - | - | researchgate.net |
| tert-Butyl 6-hydroxy-3,5-dioxohexanoate | LBADH | (5S)-5-hydroxy-3-oxo product | 98.4% | - | - | researchgate.net |
Iv. Advanced Derivatives and Their Synthetic Utility
Chiral Synthons Derived from Tert-butyl 3,5-Dioxohexanoate
The generation of chiral synthons from this compound and its analogues is a cornerstone of their synthetic utility. Through stereoselective reactions, it is possible to introduce specific stereocenters, which are essential for the biological activity of many pharmaceutical compounds.
Tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) is a primary derivative that serves as a precursor for several important chiral intermediates. The presence of the chloro group and two keto functionalities allows for sequential and selective transformations.
The synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH), a valuable chiral synthon for cholesterol-lowering drugs like atorvastatin (B1662188) and rosuvastatin (B1679574), is achieved with high selectivity through biocatalytic reduction. researchgate.netnih.gov This process involves the regio- and enantioselective reduction of the C5-keto group of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH). lookchem.com
Enzymes such as alcohol dehydrogenases from Lactobacillus brevis (LbADH) and Lactobacillus kefir (LkADH) have proven effective for this transformation. researchgate.netnih.gov Researchers have developed mutant enzymes, such as the LkADH variant LkTADH, which exhibit significantly improved specific activity and efficiency. researchgate.netnih.gov A fed-batch strategy using whole cells expressing this mutant enzyme has been successfully employed to overcome issues like the substrate's poor aqueous stability, achieving a high concentration of (S)-CHOH (100 g/L) with a 94% yield and an enantiomeric excess (e.e.) of 99.5%. researchgate.netnih.gov
Table 1: Enzymatic Synthesis of (S)-CHOH
| Enzyme | Organism | Substrate | Product | Yield | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|---|
| Alcohol Dehydrogenase (recLBADH) | Lactobacillus brevis | CDOH | (S)-CHOH | 72% researchgate.net | >99% researchgate.net |
| Alcohol Dehydrogenase (LkTADH mutant) | Lactobacillus kefir | CDOH | (S)-CHOH | 94% researchgate.netnih.gov | 99.5% researchgate.netnih.gov |
The subsequent diastereoselective reduction of the remaining keto group in (S)-CHOH yields the syn-diol, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH). researchgate.net This dihydroxy derivative is a key chiral intermediate for the synthesis of rosuvastatin. researchgate.netnih.gov
This reduction can be accomplished through both chemical and biological methods.
Chemical Synthesis : A common chemical method involves catalytic hydrogenation. For instance, (S)-CHOH is dissolved in an organic solvent like deoxygenated methanol (B129727) and subjected to hydrogenation under pressure (3-5 MPa) in the presence of a chiral ruthenium catalyst, such as Ru[(R)-TolBINAP]Cl₂, at temperatures between 40-60°C. google.com This process can achieve a high yield (91.8%) and excellent diastereoselectivity (>99%). google.com Another approach uses methoxydiethylborane and sodium borohydride (B1222165) at -78°C for a syn-selective reduction. googleapis.com
Enzymatic Synthesis : Biotechnological routes employ carbonyl reductases to catalyze the conversion of (S)-CHOH to (3R,5S)-CDHH. nih.gov To overcome the need for expensive cofactors like NADPH, engineered E. coli strains are used, which co-express both the carbonyl reductase and a cofactor-regenerating enzyme like glucose dehydrogenase (GDH). nih.govgoogle.com This whole-cell biotransformation is highly efficient, affording the product with high conversion rates and enantiomeric excess (>99.0%) under mild conditions (pH 5-8, temp 20-45°C). nih.govgoogle.com Fed-batch processes using these engineered cells have reached product yields of 98.5% from 400 g/L of substrate. nih.gov The asymmetric reduction of the parent diketone, CDOH, using whole cells of Lactobacillus kefir can also directly produce the (3R,5S)-diol with a diastereomeric excess of >99%. nih.govnih.gov
The synthetic methodology can be extended to other halogenated and hydroxylated derivatives. For example, two-step syntheses have been developed for tert-butyl 6-bromo-3,5-dioxohexanoate (89% yield) and the corresponding tert-butyl 6-hydroxy-3,5-dioxohexanoate (59% yield). researchgate.net
These derivatives undergo similar regio- and enantioselective enzymatic reductions. The reduction of the 6-bromo and 6-hydroxy diketones using alcohol dehydrogenase from Lactobacillus brevis (LBADH) yields the corresponding (5S)-5-hydroxy-3-oxo products with high enantiomeric excesses of 98.4% and 91%, respectively. researchgate.net This demonstrates the versatility of the enzymatic approach for creating a range of chiral building blocks from different substituted dioxohexanoates.
Alkylated and fluorinated analogues of this compound serve as precursors for polyketide-derived natural products and fluorinated pharmaceuticals.
Tert-butyl 4-methyl-3,5-dioxohexanoate : This alkylated derivative can be prepared by acylating the bisenolate of tert-butyl 3-oxovalerate. rsc.org Its reduction is a notable example of dynamic kinetic resolution, where enzymatic reduction using recombinant alcohol dehydrogenase from Lactobacillus brevis (recLBADH) introduces two new stereogenic centers simultaneously. rsc.org This highly selective reduction yields the (4S,5R)-hydroxyketo ester as a single major product out of 16 possible stereo- and regioisomers, with a 66% isolated yield. rsc.org This product is a valuable synthon for polypropionate synthesis. rsc.org
Tert-butyl 6,6,6-trifluoro-3,5-dioxohexanoate : While direct synthesis of the tert-butyl ester is less documented in the provided sources, the closely related ethyl 6,6,6-trifluoro-3,5-dioxohexanoate is synthesized and its reactivity explored. nih.gov These trifluoromethylated β,δ-diketoesters are valuable precursors for synthesizing trifluoromethyl-substituted heterocycles like 4-pyridones. nih.gov The synthesis of 6,6,6-trihalo-3,5-dioxohexanoic acid esters can be achieved via various methods, including those protected by patents. google.com The reaction of these fluorinated diketones with primary amines, for instance, leads to the formation of aminoenones or, upon cyclization, pyridones, which are important structural motifs in medicinal chemistry. nih.gov
Synthesis of Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH)
Synthesis and Reactivity of Other Halogenated Dioxohexanoates (e.g., Bromo, Hydroxy Derivatives)
Application as Precursors in Complex Molecule Synthesis
The primary application of the chiral synthons derived from this compound is in the synthesis of complex pharmaceutical molecules, most notably HMG-CoA reductase inhibitors, commonly known as statins. lookchem.comsmolecule.comgoogle.com
(S)-CHOH and (3R,5S)-CDHH are crucial intermediates for the side chains of blockbuster drugs like Rosuvastatin and Atorvastatin. researchgate.netnih.govsmolecule.comgoogle.com The precise stereochemistry introduced via the selective reduction steps is essential for the biological activity of these drugs, which function by inhibiting cholesterol production in the liver. smolecule.com
The tert-butyl ester group in these intermediates serves as a robust protecting group that can be removed in later stages of the synthesis.
The chloro-, bromo-, or hydroxy- functionalities on the C6 position provide a handle for further chemical transformations, allowing for the connection of the hexanoate (B1226103) side chain to the core heterocyclic structures of the different statins. lookchem.com For example, the patent literature describes the use of tert-butyl 6-chloro-3,5-dioxohexanoate in the preparation of tert-butyl (4R,6S)-(6-hydroxymethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (BHA), another key intermediate for Rosuvastatin and Atorvastatin. google.com
Construction of Statin Side Chain Intermediates
The chiral 3,5-dihydroxy acid side chain is a crucial pharmacophore for the biological activity of statins, a class of cholesterol-lowering drugs. nih.gov this compound and its derivatives are key precursors in the chemoenzymatic synthesis of these vital side-chain intermediates for drugs like atorvastatin and rosuvastatin. researchgate.netmdpi.com
The synthetic strategy often involves the asymmetric reduction of a 6-substituted derivative of this compound. For instance, tert-butyl 6-chloro-3,5-dioxohexanoate can be reduced to tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a valuable chiral synthon. researchgate.netresearchgate.net This reduction is frequently accomplished with high regio- and enantioselectivity using alcohol dehydrogenases from microorganisms such as Lactobacillus brevis (LbADH) and Lactobacillus kefir (LkADH). researchgate.netresearchgate.net Further reduction of the remaining keto group can then yield the desired (3R,5S)-dihydroxyhexanoate derivative. mdpi.com
Key intermediates in statin synthesis derived from this compound include:
tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate researchgate.netresearchgate.net
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate mdpi.comchemsrc.com
tert-Butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoate sci-hub.st
tert-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate sci-hub.st
The enzymatic reductions can be performed on a large scale, making this a practical approach for industrial production. researchgate.net
Table 1: Key Statin Intermediates Synthesized from this compound Derivatives
| Precursor | Intermediate | Application |
| tert-Butyl 6-chloro-3,5-dioxohexanoate | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Synthesis of atorvastatin and rosuvastatin side chains researchgate.netresearchgate.net |
| tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | Synthesis of rosuvastatin side chain mdpi.com |
| tert-Butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoate | tert-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate | Synthesis of atorvastatin side chain sci-hub.st |
Synthesis of Biologically Relevant Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules.
Substituted 4-hydroxy-6-methyl-2-pyrones: The intramolecular cyclization of 3,5-dioxo esters like this compound can lead to the formation of 4-hydroxy-2-pyrone rings. beilstein-journals.org These structures are found in a number of natural products and are of interest for their potential biological activities. beilstein-journals.org For example, 4-hydroxy-6-methyl-2-pyrone (B586867) (triacetic acid lactone) is a simple and readily available pyrone that serves as a building block for more complex molecules. beilstein-journals.org
Pyrazoles: Pyrazole derivatives are known to exhibit a wide range of biological activities. This compound can be used in the synthesis of substituted pyrazoles. researchgate.netresearchgate.net For instance, the reaction of ethyl-5,5-dimethyl-2,4-dioxohexanoate with hydrazine (B178648) hydrate (B1144303) is a key step in forming 3-tert-butyl-1H-pyrazole-5-carbohydrazide, a precursor to various 1,3,4-oxadiazole (B1194373) derivatives. researchgate.netresearchgate.net
Generation of Silyl (B83357) Enol Ethers
Silyl enol ethers are important intermediates in organic synthesis, acting as enolate equivalents under neutral or Lewis acidic conditions. cdnsciencepub.comwikipedia.org The reaction of a 1,3-dicarbonyl compound like this compound with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base, can generate silyl enol ethers. wikipedia.org Due to the presence of two carbonyl groups and the potential for tautomerization, a mixture of silyl enol ether isomers can be formed. These intermediates can then be used in various carbon-carbon bond-forming reactions, such as Mukaiyama aldol (B89426) reactions. researchgate.net
Production of 1,3-Diol Synthons and Dihydroxy Esters
The reduction of the two keto groups in this compound provides access to 1,3-diol synthons and dihydroxy esters. researchgate.net These are valuable chiral building blocks for the synthesis of polyacetate-derived natural products. acs.org The stereochemical outcome of the reduction can be controlled through the use of specific reagents or biocatalysts, leading to the formation of different diastereomers of the corresponding dihydroxy ester. researchgate.net For example, the reduction of tert-butyl 6-chloro-3,5-dioxohexanoate with sodium borohydride yields a mixture of diol products. nih.gov
Carbon Chain Elongation Strategies
Derivatives of this compound are amenable to carbon chain elongation, a crucial strategy for building more complex molecular skeletons.
Cyanide Addition: The addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), to a keto group in a derivative of this compound introduces a cyano group, which can be further elaborated. researchgate.net This method has been used to elongate the carbon chain by one carbon in the synthesis of statin side-chain building blocks. researchgate.net For example, tert-butyl (R)-4-cyano-3-hydroxybutanoate can be used as a starting material, and a subsequent diastereoselective cyanidation of a 5-keto intermediate can be performed.
Julia-Kocienski Olefination: The Julia-Kocienski olefination is a powerful method for the stereoselective formation of alkenes. alfa-chemistry.comwikipedia.org This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone. researchgate.net It has been applied to the products of the enzymatic reduction of this compound derivatives to achieve carbon chain elongation by more than one carbon, providing access to established statin side-chain building blocks. researchgate.net
V. Spectroscopic and Advanced Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tert-butyl 3,5-dioxohexanoate. jchps.com Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework. The compound exists in a keto-enol tautomerism, which is reflected in its NMR spectra.
In the ¹H NMR spectrum, specific signals correspond to the different protons within the molecule. rsc.org The nine protons of the tert-butyl group typically appear as a singlet around 1.47 ppm. rsc.org The methylene (B1212753) protons adjacent to the ester (H-2) and the methylene protons between the two carbonyl groups (H-4) also give distinct signals. rsc.org For the enol form, a characteristic signal for the enolic proton appears at a significantly downfield chemical shift, around 15.16 ppm, while the vinylic proton (H-4) is observed around 5.60 ppm. rsc.org
The ¹³C NMR spectrum provides complementary information. The carbon of the tert-butyl group's quaternary carbon resonates around 81.7-82.1 ppm, and the methyl carbons of this group appear at approximately 28.1-28.2 ppm. rsc.org The carbonyl carbons (C-3 and C-5) are found significantly downfield, with typical shifts in the range of 187.7 to 204.4 ppm. rsc.org The ester carbonyl (C-1) resonates around 165.8-172.3 ppm. rsc.org
Table 1: Representative ¹H NMR Spectral Data for this compound (Keto-Enol Tautomers in CDCl₃)
| Assignment | Chemical Shift (δ ppm) - Keto Form | Chemical Shift (δ ppm) - Enol Form | Multiplicity |
|---|---|---|---|
| C(CH₃)₃ | 1.47 | 1.47 | s |
| H-6 (CH₃) | 2.25 | 2.07 | s |
| H-2 (CH₂) | 3.48 | 3.24 | s |
| H-4 (CH₂) | 3.73 | - | s |
| H-4 (CH) | - | 5.60 | s |
| OH | - | 15.16 | s |
Data sourced from a study by The Royal Society of Chemistry. rsc.org
Table 2: Representative ¹³C NMR Spectral Data for this compound (Keto-Enol Tautomers in CDCl₃)
| Assignment | Chemical Shift (δ ppm) - Keto Form | Chemical Shift (δ ppm) - Enol Form |
|---|---|---|
| C-6 | 29.9 | 24.6 |
| C (CH₃)₃ | 82.2 | 82.1 |
| C(C H₃)₃ | 28.1 | 28.1 |
| C-2 | 49.9 | 46.5 |
| C-4 | 58.0 | 100.6 |
| C-1 (Ester C=O) | 165.8 | 167.0 |
| C-3 (Keto/Enol C=O) | 204.4 | 187.7 |
| C-5 (Keto/Enol C=O) | 202.1 | 190.4 |
Data sourced from a study by The Royal Society of Chemistry. rsc.org
Mass Spectrometry Techniques, e.g., Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound. Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a particularly powerful technique that provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. metabolomexchange.org
For this compound (C₁₀H₁₆O₄), the expected exact mass can be calculated and compared with the experimental value obtained from ESI-HRMS. The molecule can be detected in different ionization modes, often as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. rsc.org For instance, in one analysis, the sodium adduct [M+Na]⁺ was calculated to be 355.1259 and found to be 355.1266, confirming the composition. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique. In GC-MS analysis, the compound is first separated on a gas chromatography column and then introduced into the mass spectrometer. This method provides both the retention time (Rt) from the GC and the mass spectrum of the compound. The fragmentation pattern observed in the mass spectrum offers additional structural information. For this compound, common fragments include the loss of the tert-butyl group (m/z 57) and other characteristic fragments such as m/z 85, 127, and 144/145. rsc.org
Table 3: GC-MS Fragmentation Data for this compound
| Retention Time (Rt) | m/z (relative intensity %) |
|---|---|
| 8.46 min | 145 (20), 144 (22), 127 (48), 126 (28), 85 (83), 57 (100) |
Data sourced from a study by The Royal Society of Chemistry. rsc.org
Chromatographic Analysis, e.g., Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) for Reaction Monitoring and Purity Assessment
Chromatographic methods are fundamental for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. googleapis.com
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively monitor reactions. umass.edu A small spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system. The separation of components on the plate allows for a visual assessment of the consumption of starting materials and the formation of products. For this compound, a typical mobile phase is a mixture of cyclohexane (B81311) and ethyl acetate (B1210297). rsc.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. For example, an Rf value of 0.7 has been reported using a cyclohexane:ethyl acetate (2:1) solvent system. rsc.org
Gas Chromatography (GC) offers a more quantitative analysis of purity and reaction conversion. googleapis.com The compound is vaporized and passed through a column, and its retention time is measured. The area of the peak in the chromatogram is proportional to the amount of the compound present. This technique is particularly useful for identifying the formation of byproducts during a reaction. googleapis.com For instance, in the synthesis or reduction of this compound, GC can be used to follow the disappearance of the starting material and the appearance of the desired product, as well as any side products. googleapis.com
Spectrophotometric Assays for Enzyme Activity and Reaction Progress Evaluation
In biocatalysis, spectrophotometric assays are widely used to evaluate enzyme activity and monitor the progress of reactions. oup.com When this compound is used as a substrate in enzyme-catalyzed reductions, the activity of the reductase enzyme can often be monitored by following the change in absorbance of a cofactor, such as NADPH or NADH. oup.comsci-hub.st
These cofactors absorb light at a specific wavelength (typically 340 nm) in their reduced form (NADPH/NADH), but not in their oxidized form (NADP⁺/NAD⁺). oup.com Therefore, as the enzymatic reduction of the diketone proceeds, the cofactor is oxidized, leading to a decrease in absorbance at 340 nm. sci-hub.st By measuring this change in absorbance over time, the reaction rate and thus the enzyme's activity can be determined. oup.com This method allows for real-time, continuous monitoring of the reaction and is essential for optimizing reaction conditions and for characterizing the kinetic properties of the enzyme with respect to this compound or related substrates. oup.comresearchgate.net For example, assays for diketoreductase activity have been performed at 40°C in a potassium phosphate (B84403) buffer (pH 6.0) by monitoring the absorbance change at 340 nm. oup.com
Vi. Computational and Theoretical Investigations
Homology Modeling and Docking Analysis in Biocatalytic System Design
The design of efficient biocatalytic systems for the transformation of β,δ-diketo esters, such as derivatives of tert-butyl 3,5-dioxohexanoate, heavily relies on understanding enzyme-substrate interactions at a molecular level. Homology modeling and molecular docking are powerful computational techniques used to predict and analyze these interactions, especially when experimental protein structures are unavailable. issaasphil.org
A notable application of these methods is in the enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a key chiral building block for cholesterol-lowering drugs. researchgate.netnih.gov The process involves the asymmetric reduction of its precursor, tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH), a compound structurally similar to this compound. researchgate.net Researchers have utilized alcohol dehydrogenases from Lactobacillus kefir (LkADH) for this transformation. researchgate.netnih.gov
To improve the catalytic efficiency, a mutant of LkADH, named LkTADH, was developed. researchgate.netnih.gov Homology modeling was employed to construct a three-dimensional model of the LkTADH enzyme. researchgate.net Subsequently, molecular docking simulations were performed to investigate how the substrate, CDOH, binds within the active site of both the wild-type (LkADH) and the mutant (LkTADH) enzymes. researchgate.netnih.gov This analysis revealed the molecular basis for the significantly improved catalytic activity of the mutant. researchgate.net The docking results helped to explain how specific mutations in the enzyme's active site created a more favorable binding orientation for the substrate, leading to enhanced reaction rates and stereoselectivity. researchgate.netnih.gov Such computational insights are crucial for the rational design of biocatalysts and for optimizing reaction conditions, for instance, by using a fed-batch strategy to overcome substrate instability. researchgate.net
Table 1: Research Findings on LkADH Mutant for CDOH Reduction
| Enzyme | Specific Activity toward CDOH (U/mg) | Fold Improvement vs. Wild-Type LkADH | Computational Method Used | Key Insight |
|---|---|---|---|---|
| Wild-Type LkADH | 0.03 | - | Homology Modeling & Docking Analysis | Revealed molecular basis for improved catalytic activity in the mutant enzyme. researchgate.netnih.gov |
| LkTADH (Mutant) | 1.27 | 42-fold |
Quantum Chemical Calculations for Elucidating Reaction Pathways and Intermediates
Quantum chemical calculations are a fundamental approach for studying the intricate details of chemical reactions at the electronic level. researchgate.netnih.govrsc.org These calculations can map out entire reaction pathways, identify transition states, and characterize reactive intermediates, providing a deep understanding of reaction mechanisms. researchgate.netrsc.org For reactions involving this compound, such as its enzymatic reduction, quantum chemical methods can elucidate the factors governing regioselectivity and enantioselectivity.
These computational methods allow researchers to estimate the energies of different molecular arrangements along a reaction coordinate. rsc.org By calculating the energy barriers (activation energies) associated with different potential pathways, chemists can predict which reaction is more likely to occur. nih.gov For example, in the reduction of a diketone like this compound, calculations can determine the transition state energies for the reduction of the C3-keto group versus the C5-keto group, explaining the observed regioselectivity of the biocatalyst. researchgate.net
Furthermore, these calculations are used to study the structure and stability of reaction intermediates, such as the enolate forms of this compound. researchgate.netrsc.org Understanding the electronic structure and charge distribution of these intermediates is key to explaining their reactivity and the stereochemical outcome of subsequent reaction steps. researchgate.net While direct quantum chemical studies on this compound itself are not extensively documented in the provided context, the principles are widely applied to similar organic transformations, including the study of diketide-CoA synthase, which processes related diketide structures. mdpi.com
Structure-Function Relationship Studies in Enzyme Engineering for Enhanced Catalytic Performance
Enzyme engineering aims to improve the catalytic properties of natural enzymes for industrial applications. Understanding the relationship between an enzyme's structure and its function is paramount to this endeavor. For the biocatalytic transformations of this compound and its analogs, significant efforts have been made to engineer alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) for enhanced performance. mdpi.com
The production of chiral intermediates for statins, such as tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, often starts from a dioxo-precursor. researchgate.netmdpi.com The enzymatic reduction must be highly selective. Structure-function studies, often guided by computational analysis, allow for the targeted modification of enzymes to improve activity, stability, and stereoselectivity. researchgate.netmdpi.com
For instance, a tetrad mutant of LkADH (A94T/F147L/L199H/A202L) was created that showed a 42-fold improvement in specific activity for the reduction of tert-butyl 6-chloro-3,5-dioxohexanoate. researchgate.netnih.gov This success was built on understanding how specific amino acid residues contribute to substrate binding and catalysis. By identifying key residues in the active site through structural analysis and computational modeling, researchers can use techniques like site-directed mutagenesis to introduce beneficial mutations. researchgate.netmdpi.com These engineered enzymes can exhibit not only higher activity but also improved stability under process conditions, making the biocatalytic route a more viable and sustainable alternative for producing valuable chemical compounds. mdpi.com
Vii. Advanced Research Directions and Future Perspectives
Development of Novel Stereoselective Biocatalysts and Engineered Enzymes
The asymmetric reduction of ketones is a cornerstone of modern organic synthesis, providing access to chiral alcohols that are essential intermediates for pharmaceuticals and other bioactive molecules. rsc.orgnih.gov Biocatalysis, utilizing enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), has emerged as a powerful and environmentally benign alternative to traditional chemical methods. rsc.orgacs.orgresearchgate.netnih.gov These enzymes often exhibit high regio- and stereoselectivity under mild reaction conditions. acs.org
A significant area of research focuses on the discovery and engineering of novel biocatalysts for the selective reduction of diketones such as tert-butyl 3,5-dioxohexanoate and its derivatives. researchgate.netnih.gov For instance, alcohol dehydrogenases from Lactobacillus brevis (LbADH) and Lactobacillus kefir (LkADH) have shown catalytic activity in the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate. researchgate.net
Protein engineering techniques, including random, site-saturation, and combinatorial mutagenesis, are being employed to enhance the activity, stability, and selectivity of these enzymes. researchgate.netnih.gov A notable success is the creation of a tetrad mutant of LkADH (LkTADH) with significantly improved specific activity for the reduction of tert-butyl 6-chloro-3,5-dioxohexanoate. researchgate.net Computational analysis and homology modeling help to understand the structural basis for these improvements, guiding further engineering efforts. researchgate.netacs.org The goal is to develop robust biocatalysts that can perform efficiently under industrial process conditions, which may include high substrate concentrations and the presence of organic co-solvents. nih.gov
The table below showcases examples of engineered enzymes and their improved catalytic efficiencies in the reduction of related diketone substrates.
| Enzyme Variant | Substrate | Improvement in Specific Activity | Reference |
| LkTADH (A94T/F147L/L199H/A202L) | tert-Butyl 6-chloro-3,5-dioxohexanoate | 3.7-fold over LbADH, 42-fold over wild-type LkADH | researchgate.net |
| Engineered Carbonyl Reductase (SSCR) | Methyl 2-phthalimidomethyl-3-oxobutanoate | Increased activity for both bulky ketone and isopropanol (B130326) | acs.org |
These advancements in enzyme engineering are paving the way for more efficient and selective synthesis of chiral building blocks derived from this compound.
Optimization of Chemoenzymatic Processes for Industrial Scale-Up and Sustainability
The integration of biocatalysis into industrial-scale chemical processes presents a significant opportunity for sustainable manufacturing. researchgate.netacs.org Chemoenzymatic processes, which combine the best of chemical and enzymatic transformations, are particularly promising for the synthesis of complex molecules. researchgate.netnih.govnih.gov For the derivatives of this compound, this involves optimizing the interplay between chemical synthesis steps and biocatalytic reductions.
A major challenge in industrial biocatalysis is the cost and regeneration of cofactors like NAD(P)H. rsc.orgmdpi.commdpi.com To address this, researchers are developing efficient cofactor regeneration systems. mdpi.com Common strategies include using a second enzyme, such as glucose dehydrogenase (GDH), or employing a substrate-coupled system where a sacrificial alcohol like isopropanol is used to regenerate the cofactor. rsc.orgacs.orgfrontiersin.org
Process optimization also involves addressing issues like substrate and product inhibition, as well as the aqueous stability of substrates. researchgate.net For example, a fed-batch strategy was successfully developed to overcome the poor aqueous stability of tert-butyl 6-chloro-3,5-dioxohexanoate and mitigate substrate inhibition, leading to a high product yield. researchgate.net The use of non-conventional media, such as ionic liquids or deep eutectic solvents, is another avenue being explored to enhance enzyme stability and substrate solubility. nih.govrsc.org
Furthermore, the development of continuous flow processes using immobilized enzymes offers advantages in terms of productivity, stability, and ease of product separation. rsc.orgacs.orgmdpi.com The table below summarizes key parameters and outcomes of an optimized chemoenzymatic process.
| Parameter | Optimization Strategy | Outcome | Reference |
| Substrate Stability/Inhibition | Fed-batch strategy | Maintained low substrate concentration, 94% yield | researchgate.net |
| Cofactor Regeneration | Glucose/Glucose Dehydrogenase (GDH) system | Efficient NADP(+) recycling, turnover number of 16,060 mol/mol | researchgate.net |
| Reaction Conditions | Optimization of pH, temperature, cell loading | Space-time yield of 10.6 mmol/L/h | researchgate.net |
These optimization efforts are crucial for making chemoenzymatic routes economically viable and environmentally sustainable for the large-scale production of valuable chiral intermediates from this compound.
Exploration of New Reaction Pathways and Unprecedented Synthetic Transformations
While the reduction of the ketone groups is a primary transformation of this compound, its 1,3-dicarbonyl motif offers a rich platform for exploring novel reaction pathways. research-nexus.netmdpi.com The reactivity of this functional group allows for a variety of transformations beyond simple reductions, leading to the synthesis of diverse and complex molecular architectures.
One area of active research is the development of novel multi-component domino reactions. research-nexus.net These reactions allow for the construction of complex molecules in a single pot through a cascade of transformations, enhancing synthetic efficiency. For example, a novel transformation has been described involving 1,3-dicarbonyls, aldehydes, and various halides to produce α,γ-difunctionalized α-ketoesters and amides with a quaternary center. research-nexus.net Such compounds are valuable intermediates for further synthetic applications, including the synthesis of bioactive natural products. research-nexus.net
The exploration of reactions that leverage the unique electronic properties of the dicarbonyl system is also a promising direction. This includes investigating cycloaddition reactions, and reactions with various electrophiles and nucleophiles to forge new carbon-carbon and carbon-heteroatom bonds. acs.orgrsc.org For instance, a base-mediated cascade reaction of 1,3-dicarbonyl compounds with trifluoromethylated alkenes has been developed to synthesize structurally diverse ring-fluorinated 4H-pyrans. rsc.org
The development of organocatalytic methods for the asymmetric transformation of 1,3-dicarbonyl compounds is another burgeoning field. acs.org These methods avoid the use of metals and provide access to enantiomerically enriched products under mild conditions.
Future research will likely focus on:
Domino and Cascade Reactions: Designing new multi-component reactions that utilize the inherent reactivity of the diketone to rapidly build molecular complexity.
Photochemical Transformations: Exploring light-induced reactions of 1,3-dicarbonyl compounds to access novel molecular scaffolds. acs.org
Electrophilic and Nucleophilic Additions: Developing new methods for the selective functionalization of the dicarbonyl unit.
These explorations into new reaction pathways will undoubtedly expand the synthetic utility of this compound and related 1,3-dicarbonyl compounds.
Design and Synthesis of Novel Derivatives with Tailored Reactivity or Selectivity Profiles
The modification of the core structure of this compound can lead to novel derivatives with tailored reactivity and selectivity profiles. By introducing different substituents at various positions of the hexanoate (B1226103) chain, chemists can fine-tune the electronic and steric properties of the molecule, influencing its behavior in subsequent chemical and enzymatic reactions.
For example, the synthesis of derivatives with substituents at the C2, C4, or C6 positions can alter the acidity of the methylene (B1212753) protons and the electrophilicity of the carbonyl carbons. This can, in turn, affect the regioselectivity of enzymatic reductions or the outcome of chemical transformations. The synthesis of tert-butyl 6-bromo-3,5-dioxohexanoate and the corresponding 6-hydroxy derivative has been achieved, and their subsequent regio- and enantioselective reduction has been demonstrated. researchgate.net
The introduction of fluorine atoms or fluorinated groups can significantly alter the biological properties of molecules and is a common strategy in medicinal chemistry. nih.govrsc.org The synthesis of fluorinated derivatives of this compound could lead to novel building blocks for the development of new pharmaceuticals.
The design and synthesis of derivatives can be guided by computational studies to predict their reactivity and interaction with catalysts. This rational design approach can accelerate the discovery of derivatives with desired properties.
The table below provides examples of synthesized derivatives and their potential applications.
| Derivative | Synthetic Modification | Potential Application | Reference |
| tert-Butyl 6-chloro-3,5-dioxohexanoate | Chlorination at C6 | Intermediate for statin synthesis | researchgate.netgoogle.comlookchem.com |
| tert-Butyl 6-bromo-3,5-dioxohexanoate | Bromination at C6 | Substrate for stereoselective reduction | researchgate.net |
| tert-Butyl 4-methyl-3,5-dioxohexanoate | Methylation at C4 | Substrate for dynamic kinetic resolution | frontiersin.orgrsc.orgthieme-connect.com |
| Ring-fluorinated 4H-pyrans | Reaction with trifluoromethylated alkenes | Versatile building blocks in organic synthesis | rsc.org |
Future work in this area will focus on the development of efficient synthetic routes to a wider range of derivatives and the systematic evaluation of their reactivity in various chemical and enzymatic transformations. This will ultimately broaden the scope of applications for this versatile class of compounds.
Q & A
Q. How can this compound derivatives be integrated into multiphase bioreactor systems for scalable synthesis?
- Methodological Answer : Use biphasic systems (e.g., hexane/water) with immobilized enzymes or catalysts to enhance stability and reuse. Process analytical technology (PAT) tools like inline FTIR and Raman spectroscopy enable real-time monitoring of reaction progress and byproduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
